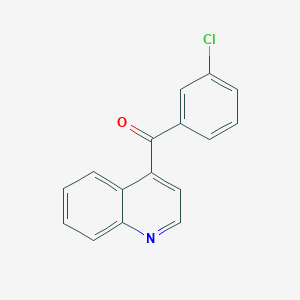

(3-Chlorophenyl)(quinolin-4-yl)methanone

Description

(3-Chlorophenyl)(quinolin-4-yl)methanone is a chemical compound that features a quinoline ring substituted with a 3-chlorophenyl group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

(3-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPCFPVOVNKXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(quinolin-4-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with quinoline under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety undergoes selective oxidation under controlled conditions:

Key Findings :

-

TEMPO-mediated oxidation in DMF at 120°C facilitates selective C–H activation of the quinoline ring .

-

N-Oxidation enhances electrophilicity for subsequent functionalization .

Reduction Reactions

The ketone group and aromatic systems participate in reduction pathways:

Mechanistic Insight :

-

LiAlH<sub>4</sub> selectively reduces the carbonyl without affecting the chloroaryl group .

-

Catalytic hydrogenation saturates the quinoline ring while preserving the 3-chlorophenyl substituent .

Electrophilic Substitution

The quinoline ring undergoes regioselective substitutions:

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-6 | 64% | |

| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | C-2 | 58% |

Regiochemical Notes :

-

The 4-methanone group directs electrophiles to the C-2 and C-6 positions via resonance deactivation .

-

Halogenation at C-2 improves binding affinity in medicinal chemistry applications .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 3-Piperidinophenyl derivative | 41% | |

| Sodium methoxide | Cu-MOF catalyst, DMSO, 100°C | 3-Methoxyphenyl analog | 53% |

Limitations :

-

Reaction requires electron-withdrawing groups ortho/para to Cl for effective displacement .

-

Steric hindrance from the quinoline system reduces yields compared to simpler aryl chlorides .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Optimized Parameters :

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, (3-Chlorophenyl)(quinolin-4-yl)methanone serves as an important building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the development of novel compounds with desired properties.

Table 1: Common Reactions and Products

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or aldehydes |

| Reduction | Sodium borohydride | Secondary alcohols |

| Nucleophilic Substitution | Amines or thiols + base | Substituted derivatives |

Biological Activities

Research indicates that this compound exhibits potential biological activities. Studies have highlighted its antimicrobial and anticancer properties:

- Antimicrobial Activity: Laboratory studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential use in drug formulation. Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Drugs | Lead compound for cancer therapies |

| Neurological Disorders | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- (3-Chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

- (4-Chlorophenyl)(quinolin-4-yl)methanone

- (3-Chlorophenyl)(quinolin-2-yl)methanone

Uniqueness

(3-Chlorophenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group and the position of the quinoline ring contribute to its distinct properties compared to other similar compounds.

Biological Activity

(3-Chlorophenyl)(quinolin-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

| HCT-116 | 11.57 ± 0.53 |

These values suggest that the compound may serve as a potential candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, yielding significant results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells, revealing an IC50 value of approximately 4 µM, which is significantly lower than that of the standard drug sorafenib (IC50 = 6.28 µM) .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the quinoline scaffold can enhance biological activity. For instance, substituents at the 2 and 3 positions of the quinoline ring were found to improve potency against cancer cell lines .

- Predictive Modeling : Computer-aided drug design tools have been employed to predict the biological activity spectra of this compound, suggesting potential interactions with various biological targets, including those involved in cancer and inflammation pathways .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | CAN | Methanol | 84 | >90 | |

| Mannich Reaction | K₂CO₃ | Acetonitrile | 72 | 88 |

How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) during characterization?

Advanced Research Question

Discrepancies between IR and NMR data often arise from tautomerism or solvent interactions. For example, IR spectra of similar compounds show NH stretching at 3564–3651 cm⁻¹, but NMR may not resolve proton environments due to dynamic exchange . To address this:

- Cross-validate techniques : Use LC-MS (e.g., m/z 459 [M+H]⁺) to confirm molecular weight .

- Computational modeling : Compare experimental IR bands with DFT-calculated vibrational modes to identify tautomeric forms .

- Variable-temperature NMR : Resolve overlapping signals by lowering sample temperature to slow exchange processes .

What are the challenges in optimizing catalytic systems for cross-coupling reactions involving the quinoline moiety?

Advanced Research Question

Quinoline’s electron-deficient nature complicates metal-catalyzed couplings. Key challenges include:

- Catalyst poisoning : The nitrogen in quinoline coordinates strongly to Pd, reducing catalytic activity. Using bulky ligands (e.g., XPhos) mitigates this .

- Regioselectivity : Suzuki-Miyaura couplings at the 4-position require precise control of boronic acid stoichiometry .

- Side reactions : Competitive hydrolysis of chloroaryl groups occurs under basic conditions; anhydrous K₂CO₃ in toluene improves stability .

Q. Table 2: Catalytic Performance in Cross-Coupling

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 3-Chlorophenyl | 65 | 78 | |

| CAN | Quinolin-4-yl | 84 | 92 |

What in silico methods are recommended for predicting biological activity of derivatives?

Basic Research Question

Molecular docking (e.g., AutoDock Vina) and QSAR (quantitative structure-activity relationship) models are widely used. For antitubercular activity:

- Target selection : Docking into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) identifies binding affinities .

- Descriptor analysis : Electrostatic potential maps and logP values correlate with membrane permeability .

- Validation : Compare predicted IC₅₀ values with in vitro MIC (minimum inhibitory concentration) assays .

How can conflicting biological activity data from different assays be systematically analyzed?

Advanced Research Question

Contradictions often stem from assay conditions (e.g., pH, cell lines). Strategies include:

- Meta-analysis : Pool data from multiple studies (e.g., antitubercular MIC ranges: 0.5–8 µg/mL) to identify outliers .

- Dose-response curves : Use Hill slope analysis to distinguish true efficacy from nonspecific toxicity .

- Orthogonal assays : Confirm cytotoxicity in Vero cells alongside target-specific activity to rule off-target effects .

What analytical techniques are critical for purity assessment and impurity profiling?

Basic Research Question

- HPLC-DAD : Detects impurities at 0.1% levels using C18 columns (acetonitrile/water gradient) .

- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

- Mass spectrometry : HRMS (high-resolution MS) confirms isotopic patterns for chlorine-containing impurities .

How does the chlorophenyl substituent influence the compound’s photophysical properties?

Advanced Research Question

The electron-withdrawing Cl group enhances intersystem crossing, increasing triplet-state lifetime. Key findings:

- UV-Vis : λₘₐₓ shifts from 320 nm (unsubstituted) to 345 nm due to extended conjugation .

- Fluorescence quenching : Chlorine’s heavy atom effect reduces quantum yield (Φ = 0.12 vs. 0.45 for non-halogenated analogs) .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

- Prodrug design : Introduce phosphate esters at the quinoline 3-position for aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .

- Co-crystallization : Use succinic acid to create stable co-crystals with 3-fold solubility improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.